

Application Note: Quantification of Olmidine (Olmesartan) in Human Plasma using HPLC-MS/MS

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Compound of Interest

Compound Name: Olmidine

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Abstract

This application note details a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of **Olmidine** (Olmesartan), the active metabolite of the prodrug olmesartan medoxomil, in human plasma. Olmesartan is an angiotensin II receptor antagonist used in the treatment of hypertension.[1][2] This method utilizes solid-phase extraction (SPE) for sample clean-up and an isotopically labeled internal standard (Olmesartan-d6) to ensure accuracy and precision. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Olmesartan medoxomil is rapidly and completely converted to its active metabolite, olmesartan, during absorption from the gastrointestinal tract.[3] Peak plasma concentrations of olmesartan are typically reached within 1-3 hours after oral administration.[3] Accurate and reliable quantification of olmesartan in plasma is crucial for pharmacokinetic and bioequivalence studies.[4] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity for the quantification of drugs in complex biological matrices like plasma. This document provides a detailed protocol for the quantification of olmesartan in human plasma using a validated HPLC-MS/MS method.

Experimental

Materials and Reagents

- Olmesartan reference standard (>99% purity)
- Olmesartan-d6 (internal standard, IS) (>99% purity)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Ammonium formate
- Human plasma (K2EDTA as anticoagulant)
- Solid-Phase Extraction (SPE) cartridges

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

A C18 analytical column (e.g., 50 mm × 4.6 mm, 5 µm) is used for chromatographic separation. The mobile phase consists of an organic mixture (acetonitrile and methanol) and an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% formic acid).

Mass Spectrometric Conditions

The mass spectrometer is operated in the negative ion electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM).

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

- **Primary Stock Solutions:** Prepare primary stock solutions of olmesartan and olmesartan-d6 in methanol at a concentration of 1 mg/mL.
- **Working Standard Solutions:** Prepare serial dilutions of the olmesartan primary stock solution with a methanol:water (50:50, v/v) mixture to create working standard solutions for calibration curve and QC samples.
- **Internal Standard Working Solution:** Dilute the olmesartan-d6 primary stock solution with methanol:water (50:50, v/v) to a final concentration of 2000 ng/mL.
- **Calibration Curve and QC Samples:** Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentrations.

Sample Preparation (Solid-Phase Extraction)

- To 500 µL of plasma sample (or standard/QC), add 50 µL of the internal standard working solution.
- Vortex mix for 30 seconds.
- Condition an SPE cartridge with methanol followed by water.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with water and then with a low percentage of organic solvent.
- Elute the analyte and internal standard with methanol or a high percentage of organic solvent.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in the mobile phase and inject it into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

- Equilibrate the HPLC system with the initial mobile phase conditions.

- Inject the prepared sample onto the C18 column.
- Run the HPLC gradient to separate olmesartan and the internal standard.
- Detect the analytes using the mass spectrometer in MRM mode.

Data Analysis

The concentration of olmesartan in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted linear regression model.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of the HPLC-MS/MS method for olmesartan quantification in human plasma, compiled from various validated methods.

Parameter	Value	Reference
Linearity Range	5.002 - 2599.934 ng/mL	
Lower Limit of Quantification (LLOQ)	5.002 ng/mL	
Intra-batch Precision (%CV)	< 15%	
Inter-batch Precision (%CV)	< 15%	
Accuracy (% Bias)	Within 85-115%	
Extraction Recovery	81.41% for Olmesartan	

Workflow Diagram



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Caption: Experimental workflow for **Olmidine** (Olmesartan) quantification.

Conclusion

The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of **Olmidine** (Olmesartan) in human plasma. The method has been shown to be accurate, precise, and suitable for high-throughput analysis in clinical and research settings. The simple and efficient solid-phase extraction procedure ensures high recovery and minimal matrix effects.

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